

Application Notes and Protocols: I-OMe-Tyrphostin AG 538 in Cell Culture

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Compound of Interest

Compound Name: I-OMe-Tyrphostin AG 538

Cat. No.: B1234568

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Introduction

I-OMe-Tyrphostin AG 538 is a potent and specific cell-permeable inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.^{[1][2][3]} It also demonstrates activity as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4K α).^{[1][2][3][4]} These application notes provide detailed protocols for the use of **I-OMe-Tyrphostin AG 538** in cell culture, including information on its mechanism of action, preparation, and application in key cellular assays.

Mechanism of Action

I-OMe-Tyrphostin AG 538 exerts its biological effects primarily through the inhibition of IGF-1R autophosphorylation in a dose-dependent manner.^{[5][6]} This initial event blocks the downstream activation of critical signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/MAPK pathways, which are pivotal for cell growth, survival, and proliferation.^{[5][6][7]} By inhibiting these pathways, **I-OMe-Tyrphostin AG 538** can induce cell cycle arrest and apoptosis. Its inhibitory effect on PI5P4K α further contributes to its cellular activity.^{[1][4]}

Product Information

Parameter	Value	Reference
Molecular Formula	C ₁₇ H ₁₂ INO ₅	
Molecular Weight	437.19 g/mol	
CAS Number	1094048-77-7	
Appearance	Solid	
Solubility	DMSO (≥10 mg/mL)	[8]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[9]

Quantitative Data

Inhibitory Activity

Target	IC ₅₀	Cell Line/System	Reference
IGF-1R	3.4 μM	In vitro kinase assay	[8]
PI5P4Kα	1 μM	In vitro kinase assay	[1][2][3][4][8]

Cellular Activity

Cell Line	Effect	Concentration Range	Incubation Time	Reference
PANC-1	Cytotoxicity (in nutrient-deprived medium)	0.1 - 1000 μM	24 hours	[1]
PANC-1	Inhibition of IGF-1R, Akt, and Erk phosphorylation	0 - 3 μM	1 hour	[1]

Experimental Protocols

Protocol 1: Preparation of I-OMe-Tyrphostin AG 538 Stock Solution

Materials:

- **I-OMe-Tyrphostin AG 538** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

Procedure:

- Bring the **I-OMe-Tyrphostin AG 538** powder and DMSO to room temperature.
- To prepare a 10 mM stock solution, dissolve 4.37 mg of **I-OMe-Tyrphostin AG 538** in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution.[\[1\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.[\[9\]](#)

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

- Cells of interest (e.g., PANC-1)
- Complete cell culture medium
- **I-OMe-Tyrphostin AG 538** stock solution (10 mM in DMSO)
- 96-well cell culture plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours.
- Prepare serial dilutions of **I-OMe-Tyrphostin AG 538** in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) should be included.
- Remove the medium from the wells and add 100 μ L of the prepared drug dilutions (or vehicle control) to the respective wells.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- After incubation, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis of IGF-1R Pathway Inhibition

Materials:

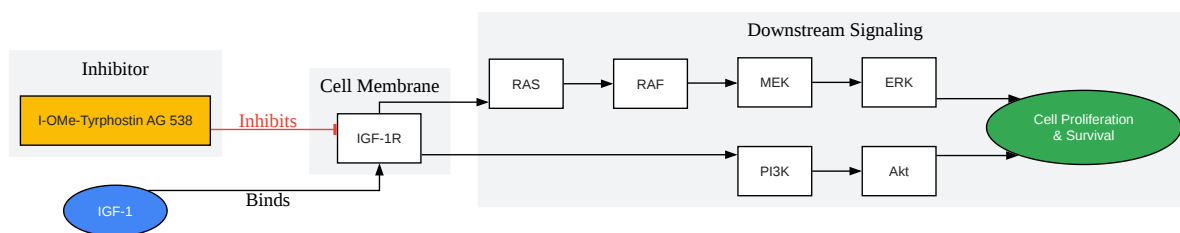
- Cells of interest
- 6-well cell culture plates
- Serum-free medium
- **I-OMe-Tyrphostin AG 538**
- IGF-1 (or other stimulant)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Serum-starve the cells for 12-24 hours.

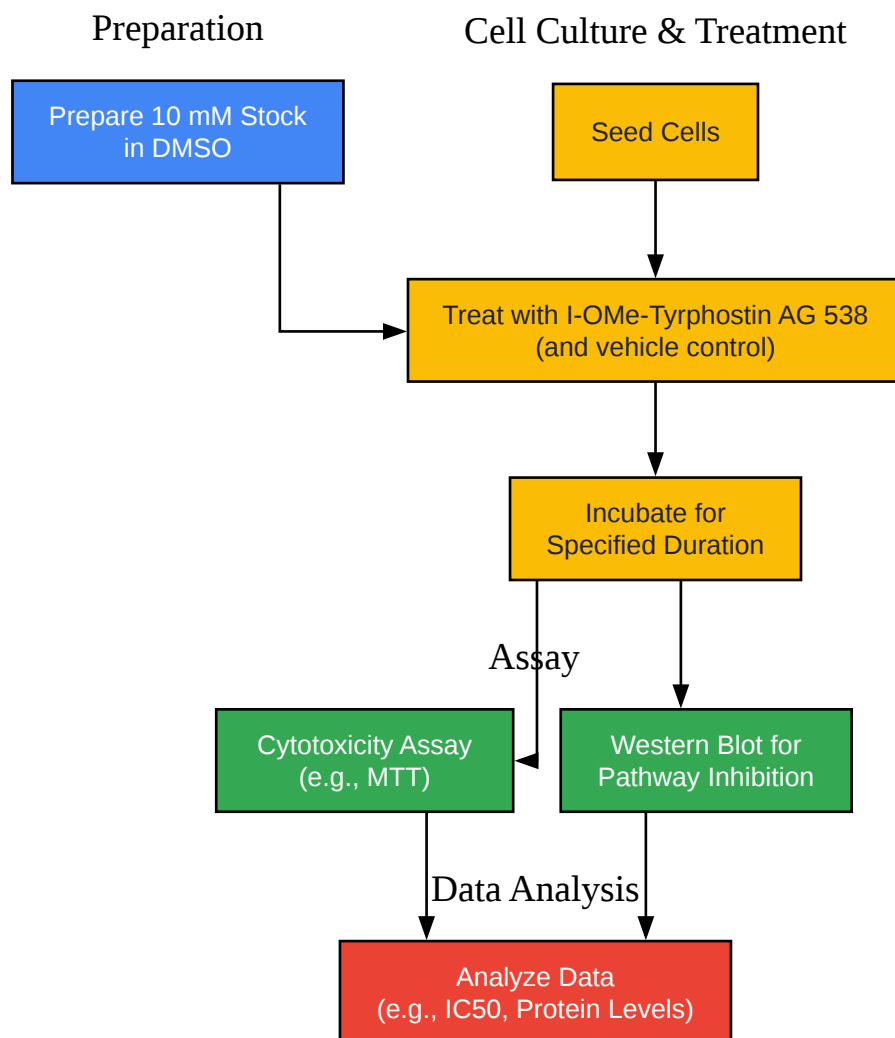
- Pre-treat the cells with various concentrations of **I-OMe-Tyrphostin AG 538** (e.g., 0, 0.1, 1, 3 μ M) for 1 hour.^[1]
- Stimulate the cells with a suitable ligand (e.g., IGF-1) for 15-30 minutes.
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations



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Caption: IGF-1R signaling pathway and the inhibitory action of **I-OMe-Tyrphostin AG 538**.



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Caption: General experimental workflow for studying **I-OMe-Tyrphostin AG 538** in cell culture.

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